molecular formula C7H13F2NO2S B6226842 4,4-difluorocycloheptane-1-sulfonamide CAS No. 2639463-85-5

4,4-difluorocycloheptane-1-sulfonamide

Cat. No.: B6226842
CAS No.: 2639463-85-5
M. Wt: 213.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluorocycloheptane-1-sulfonamide is a synthetic compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol.

Preparation Methods

The synthesis of 4,4-difluorocycloheptane-1-sulfonamide typically involves the introduction of fluorine atoms into the cycloheptane ring followed by the addition of a sulfonamide group. One common synthetic route includes the fluorination of cycloheptane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 4,4-difluorocycloheptane is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine to yield this compound .

Chemical Reactions Analysis

4,4-difluorocycloheptane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-difluorocycloheptane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules.

Comparison with Similar Compounds

4,4-difluorocycloheptane-1-sulfonamide can be compared with other similar compounds, such as:

    4-fluorocycloheptane-1-sulfonamide: This compound has only one fluorine atom, which may result in different chemical and biological properties.

    4,4-dichlorocycloheptane-1-sulfonamide: The presence of chlorine atoms instead of fluorine can lead to variations in reactivity and stability.

    Cycloheptane-1-sulfonamide: The absence of fluorine atoms makes this compound less reactive and potentially less effective in certain applications.

This compound stands out due to its unique combination of fluorine atoms and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639463-85-5

Molecular Formula

C7H13F2NO2S

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.